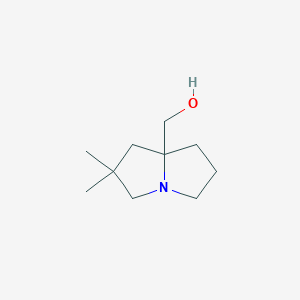![molecular formula C10H19N B12957008 N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
N-ethylspiro[3.4]octan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylspiro[34]octan-2-amine is a spirocyclic amine compound characterized by a unique structure where a nitrogen atom is part of a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylspiro[3.4]octan-2-amine can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing group. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylspiro[3.4]octan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-ethylspiro[3.4]octan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-ethylspiro[3.4]octan-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azaspiro[3.4]octane: Similar in structure but lacks the ethyl group on the nitrogen atom.
2-ethynylspiro[3.4]octan-2-amine: Contains an ethynyl group instead of an ethyl group.
Uniqueness
N-ethylspiro[3.4]octan-2-amine is unique due to its specific spirocyclic structure and the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
N-ethylspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C10H19N/c1-2-11-9-7-10(8-9)5-3-4-6-10/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
ATHWTZCYHRHKRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1CC2(C1)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)








![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)


![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
